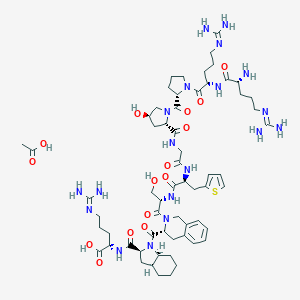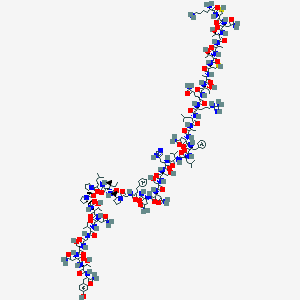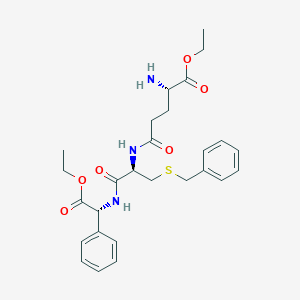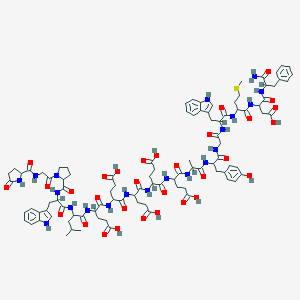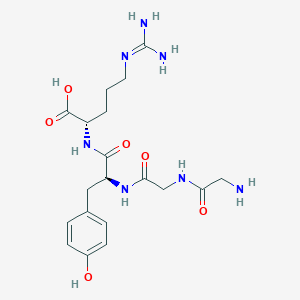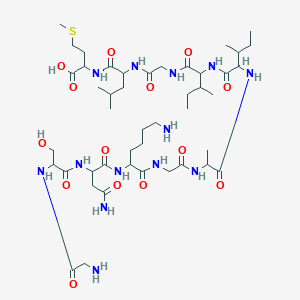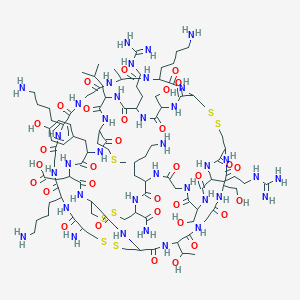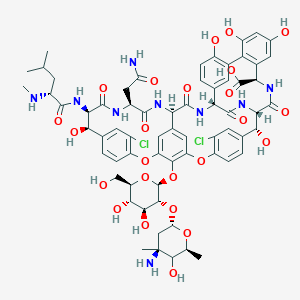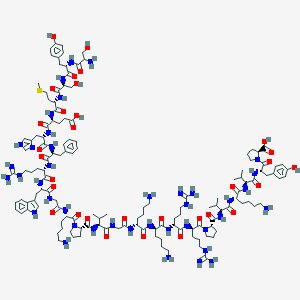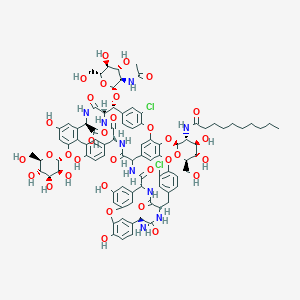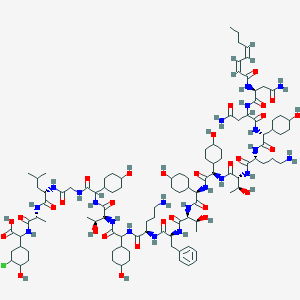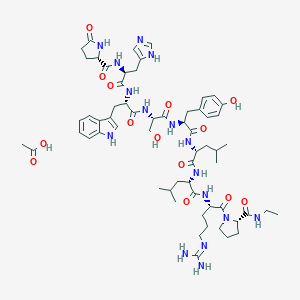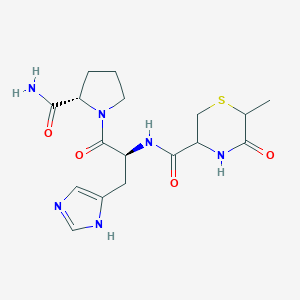
N-((6-Methyl-5-oxo-3-thiomorpholinyl)carbonyl)-L-histidyl-L-prolinamide
Vue d'ensemble
Description
“N-((6-Methyl-5-oxo-3-thiomorpholinyl)carbonyl)-L-histidyl-L-proline” is also known as 1-(2-{[hydroxy(5-hydroxy-6-methyl-3,6-dihydro-2H-1,4-thiazin-3-yl)methylidene]amino}-3-(1H-imidazol-5-yl)propanoyl)pyrrolidine-2-carboxylic acid . It belongs to the class of organic compounds known as quinoxalines .
Molecular Structure Analysis
The molecular structure of this compound is not naturally occurring and is only found in individuals exposed to this compound or its derivatives .Applications De Recherche Scientifique
Cognitive Enhancement and Amnesia Treatment
N-((6-Methyl-5-oxo-3-thiomorpholinyl)carbonyl)-L-histidyl-L-prolinamide, also referred to as NS-3 or CG3703, has been studied for its potential cognitive enhancement properties. Research indicates that NS-3 can improve amnesia caused by various agents such as scopolamine, electroconvulsive shock, and cycloheximide in rats, suggesting its potential in treating cognitive impairments. Unlike thyrotropin-releasing hormone (TRH), NS-3 demonstrated a broader range of antiamnestic effects, possibly due to its longer biological half-life in rat plasma (Ogasawara et al., 1995). This compound also shows promise in reversing learning deficits caused by hypercapnia, a condition of excessive carbon dioxide in the bloodstream, which TRH does not affect (Ogasawara et al., 1995).
Neurological Applications
Studies have explored the effects of NS-3 on various neurological conditions. It has been found to reverse memory disruption by stimulating cholinergic and noradrenergic systems. This action is beneficial in conditions like memory retrieval disruption and memory consolidation issues caused by specific brain lesions or neurotoxin treatments in rats (Ogasawara et al., 1996). NS-3's potential in the treatment of epilepsy has also been observed, particularly in its ability to suppress absence-like seizure and tonic convulsion in rats, indicating its role in modulating dopaminergic activity (Renming et al., 1992).
Pharmacokinetics and Metabolism
The metabolism and pharmacokinetics of NS-3 have been studied to understand its breakdown and absorption in the body. This research is crucial for determining the effective dosage and frequency for therapeutic applications. Key metabolites of NS-3 have been identified, providing insights into how the drug is processed and utilized in the body (Sugimoto et al., 1996).
Cardiovascular Effects
Research has also examined the effects of NS-3 on cardiovascular functions, including blood pressure, heart rate, and serum catecholamine levels. These studies are significant in assessing the safety profile of NS-3, especially for patients with cardiovascular concerns (Shinozuka et al., 1997).
Propriétés
IUPAC Name |
N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-6-methyl-5-oxothiomorpholine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O4S/c1-9-15(25)22-12(7-28-9)16(26)21-11(5-10-6-19-8-20-10)17(27)23-4-2-3-13(23)14(18)24/h6,8-9,11-13H,2-5,7H2,1H3,(H2,18,24)(H,19,20)(H,21,26)(H,22,25)/t9?,11-,12?,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHMQGIMHQPMEB-VEEXIGFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(CS1)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=O)NC(CS1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801166704 | |
| Record name | L-Prolinamide, 6-methyl-5-oxo-3-thiomorpholinecarbonyl-L-histidyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801166704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-Methyl-5-oxo-3-thiomorpholinyl)carbonyl)-L-histidyl-L-prolinamide | |
CAS RN |
62305-91-3 | |
| Record name | L-Prolinamide, 6-methyl-5-oxo-3-thiomorpholinecarbonyl-L-histidyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62305-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Montirelin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062305913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Prolinamide, 6-methyl-5-oxo-3-thiomorpholinecarbonyl-L-histidyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801166704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



